molecular formula C8H5Cl2FO B13609326 2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one

2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one

Cat. No.: B13609326
M. Wt: 207.03 g/mol
InChI Key: UQXYFPMRXMADFY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2FO. It is a pale yellow liquid with a distinct odor. This compound is used in various fields, including medicine and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-4-fluorobenzoyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the chlorine atom by a nucleophile.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: It can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloro-4-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-1-(2-chloro-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXYFPMRXMADFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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